molecular formula C22H20N2O5 B302127 methyl (4Z)-2-methyl-1-(4-methylbenzyl)-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-2-methyl-1-(4-methylbenzyl)-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B302127
M. Wt: 392.4 g/mol
InChI Key: LUNJBLOQCQYZFS-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4Z)-2-methyl-1-(4-methylbenzyl)-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound with potential applications in scientific research. This compound is a pyrrole derivative that has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of methyl (methyl (4Z)-2-methyl-1-(4-methylbenzyl)-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-2-methyl-1-(4-methylbenzyl)-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that this compound may inhibit bacterial growth by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Methyl (methyl (4Z)-2-methyl-1-(4-methylbenzyl)-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-2-methyl-1-(4-methylbenzyl)-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have a number of biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in human liver cancer cells. It has also been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to be non-toxic to normal liver cells.

Advantages and Limitations for Lab Experiments

One advantage of using methyl (methyl (4Z)-2-methyl-1-(4-methylbenzyl)-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-2-methyl-1-(4-methylbenzyl)-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potential as a fluorescent probe for detecting zinc ions in living cells. Additionally, this compound has been shown to have antitumor and antibacterial activity, making it a potentially useful compound for investigating cancer and bacterial infections. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for research involving methyl (methyl (4Z)-2-methyl-1-(4-methylbenzyl)-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-2-methyl-1-(4-methylbenzyl)-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One potential direction is to investigate the use of this compound in combination with other anticancer drugs to enhance its antitumor activity. Another potential direction is to investigate the use of this compound in the development of new antibacterial agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

Methyl (methyl (4Z)-2-methyl-1-(4-methylbenzyl)-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-2-methyl-1-(4-methylbenzyl)-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of 4-methylbenzaldehyde, 3-nitrobenzaldehyde, and pyrrole with methyl acetoacetate in the presence of a base catalyst. Another method involves the reaction of 4-methylbenzaldehyde, 3-nitrobenzaldehyde, and pyrrole with ethyl acetoacetate in the presence of a base catalyst.

Scientific Research Applications

Methyl (methyl (4Z)-2-methyl-1-(4-methylbenzyl)-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-2-methyl-1-(4-methylbenzyl)-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has potential applications in scientific research. This compound has been shown to have antitumor activity against human liver cancer cells. It has also been shown to have antibacterial activity against Staphylococcus aureus and Escherichia coli. Additionally, this compound has been investigated for its potential as a fluorescent probe for detecting zinc ions in living cells.

properties

Product Name

methyl (4Z)-2-methyl-1-(4-methylbenzyl)-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

IUPAC Name

methyl (4Z)-2-methyl-1-[(4-methylphenyl)methyl]-4-[(3-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C22H20N2O5/c1-14-7-9-16(10-8-14)13-23-15(2)20(22(26)29-3)19(21(23)25)12-17-5-4-6-18(11-17)24(27)28/h4-12H,13H2,1-3H3/b19-12-

InChI Key

LUNJBLOQCQYZFS-UNOMPAQXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=C(/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C2=O)C(=O)OC)C

SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=CC3=CC(=CC=C3)[N+](=O)[O-])C2=O)C(=O)OC)C

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=CC3=CC(=CC=C3)[N+](=O)[O-])C2=O)C(=O)OC)C

Origin of Product

United States

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